High-Yielding Selective Negishi Cross-Coupling at the 3-Position
In the total synthesis of the thiopeptide antibiotic GE2270 A, 2,6-dibromo-3-iodopyridine was utilized for a chemoselective Negishi cross-coupling. The iodine at the 3-position reacted preferentially over the bromines at the 2- and 6-positions, enabling the installation of a complex Southern fragment [1]. This step, which is critical for constructing the 2,3,6-trisubstituted pyridine core, proceeded with an isolated yield of 87%, demonstrating the compound's high efficiency in this key transformation [2]. In contrast, the use of 2,6-dibromopyridine would require a less efficient and less selective mono-metalation/coupling sequence to achieve a similar result.
| Evidence Dimension | Yield of selective coupling at the 3-position (iodine site) |
|---|---|
| Target Compound Data | 87% isolated yield |
| Comparator Or Baseline | 2,6-Dibromopyridine (or other non-iodinated analog) |
| Quantified Difference | The iodine atom provides a distinct reactivity handle, enabling this high-yielding, selective step; a comparable yield using a dihalogenated analog lacking iodine would not be achievable under the same conditions. |
| Conditions | Negishi cross-coupling of 3-zincated 2,6-dibromopyridine with a terminal 2-iodothiazole of a trithiazole fragment. |
Why This Matters
This demonstrates the compound's ability to facilitate a high-yield, selective coupling that is essential for constructing complex molecular architectures, a key consideration for procurement in medicinal chemistry projects.
- [1] Delgado O, Müller HM, Bach T. Concise total synthesis of the thiazolyl peptide antibiotic GE2270 A. Chemistry. 2008;14(8):2322-39. doi: 10.1002/chem.200701823. View Source
- [2] Delgado O, Müller HM, Bach T. Concise total synthesis of the thiazolyl peptide antibiotic GE2270 A. Chemistry. 2008;14(8):2322-39. doi: 10.1002/chem.200701823. (Yield data from abstract) View Source
